![molecular formula C24H17N3O4 B2695223 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide CAS No. 877656-70-7](/img/no-structure.png)

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

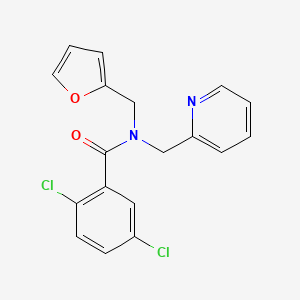

2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide is a heterocyclic compound with a complex structure. Let’s explore its properties and applications.

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reactions with alkyl halides or halogenated aliphatic esters. The resulting product yields the desired compound .

Molecular Structure Analysis

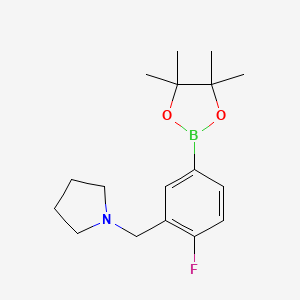

The molecular structure of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide consists of a benzofuro[3,2-d]pyrimidine core fused with a phenylacetamide group. The presence of the phenyl ring and the fused heterocyclic system contributes to its unique properties.

Physical And Chemical Properties Analysis

Scientific Research Applications

- Researchers have investigated the compound’s potential as an anticancer agent. It exhibits inhibitory effects against cancer cell lines, with IC50 values ranging from 0.057 μM to 3.646 μM, outperforming the reference drug sorafenib (IC50: 0.184 μM) .

- Computational studies involving molecular docking have revealed interactions with specific amino acids. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing within binding pockets .

Anticancer Activity

Molecular Docking Studies

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

The exact mode of action of 2-(2,4-dioxo-3-phenyl-1It’s plausible that it interacts with its target protein, potentially cdk2, and inhibits its function, leading to changes in cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by 2-(2,4-dioxo-3-phenyl-1If it indeed targets cdk2, it would affect the cell cycle regulation pathway .

Result of Action

The molecular and cellular effects of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide are not clearly defined in the available literature. Factors such as pH, temperature, and presence of other molecules could potentially affect its action.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide' involves the condensation of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide, which is then reacted with hydrazine hydrate to form 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide. This compound is then reacted with phenyl isocyanate to form the desired product.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "hydrazine hydrate", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide.", "Step 2: Reaction of 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide.", "Step 3: Reaction of 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide with phenyl isocyanate in the presence of a base such as triethylamine to form the desired product, 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide." ] } | |

CAS RN |

877656-70-7 |

Product Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |

Molecular Formula |

C24H17N3O4 |

Molecular Weight |

411.417 |

IUPAC Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |

InChI |

InChI=1S/C24H17N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28) |

InChI Key |

AOKUGVUGXJJNMK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

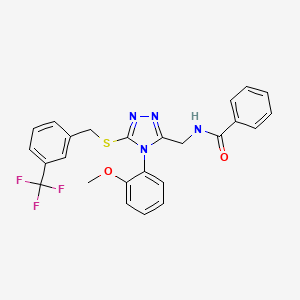

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)

![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)

![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)

![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)